![molecular formula C6H10N2O4S B3107177 [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate CAS No. 1609404-21-8](/img/structure/B3107177.png)
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
Overview
Description
“[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate” is a compound that belongs to the class of organic compounds known as oxadiazoles . It has a molecular formula of C6H10N2O4S and an average mass of 206.220 Da .
Synthesis Analysis
The synthesis of oxadiazoles involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The solvent is then evaporated under vacuum and the residue is extracted . This process results in a maximum yield of 94% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom . The presence of two carbon atoms allows two substituents in the oxadiazole ring, causing differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions of “this compound” involve annulation reactions, followed by desulfurization and intramolecular rearrangement . These reactions improve the oxygen balance and also release nitrogen gas, which is harmless to the environment, during decomposition .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 133–135 °C . The compound is solid in form .Scientific Research Applications
Synthetic Methods and Chemical Properties
1,3,4-Oxadiazoles, including derivatives like "[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate," are synthesized through various innovative methods, focusing on enhancing their biological activity. These methods are pivotal for developing new medicinal compounds aimed at treating numerous diseases. The synthesis involves dehydration of hydrazines and explores their significant biological roles, showcasing the compound's importance in drug discovery and development (Nayak & Poojary, 2019).
Biological Applications and Therapeutic Potential
The oxadiazole nucleus is recognized for its rich synthetic history and broad spectrum of biological activities. These compounds have shown significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities. The review emphasizes the importance of these derivatives in biologically oriented drug synthesis (BIODS), highlighting their role in developing new therapeutic agents with diverse biological activities (Karpenko, Panasenko, & Knysh, 2020).
Pharmacological Significance
1,3,4-Oxadiazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Research into these compounds is driven by their potential to bind effectively with different enzymes and receptors in biological systems, thus offering new avenues for therapeutic intervention. These properties underscore the therapeutic worth of 1,3,4-oxadiazole tailored compounds in medicinal chemistry, suggesting their potential in developing new drugs (Verma et al., 2019).
Mechanism of Action
Target of Action
The primary targets of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate are currently unknown . It’s worth noting that oxadiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, and anticonvulsant effects .
Mode of Action
The oxadiazole moiety is known to interact with various biological targets through different mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound could interact with multiple pathways .
Result of Action
Based on the known activities of other oxadiazoles, it is possible that this compound could have a range of effects at the molecular and cellular level .
Safety and Hazards
The safety information for “[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate” includes hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Oxadiazoles, including “[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate”, have shown promising potential in various fields such as material science, medicinal chemistry, and high-energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on further exploring the therapeutic potential of these compounds and developing more efficient synthesis methods.
properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJSQHEHWAEKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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